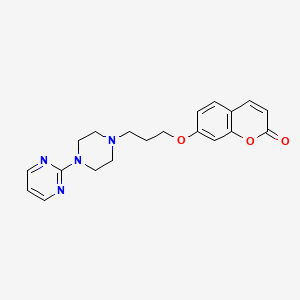

7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate

説明

PD 118717 is a putative piperazinyl benzopyranone dopamine autoreceptor agonist.PD 118717 has the profile of a DA autoreceptor agonist in neurochemical and neurophysiological tests and produces effects suggestive of antipsychotic efficacy without neurological side effect liability in preclinical behavioral tests.

生物活性

7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate, also known as PD-118717, is a compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNOS

- CAS Number : 860611-01-4

The structure includes a benzopyran core substituted with a piperazine and pyrimidine moiety, which may contribute to its receptor binding and pharmacological effects.

Research indicates that this compound interacts with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes and are common targets for drug development.

G Protein-Coupled Receptor Interaction

Studies have shown that compounds similar to PD-118717 can modulate GPCR activity, influencing pathways related to neurotransmission and vascular regulation . The specific interaction of PD-118717 with GPCRs remains an area for further investigation.

Biological Activity

The biological activity of PD-118717 has been explored in several studies:

- Antihypertensive Effects : In vivo studies demonstrated that compounds similar to PD-118717 effectively lower blood pressure in spontaneously hypertensive rat models. This suggests potential use in treating hypertension through central inhibition mechanisms .

- CNS Penetration : The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders. This characteristic is crucial for developing treatments for neurological conditions .

- PDE5 Inhibition : Preliminary studies indicate that PD-118717 may exhibit phosphodiesterase type 5 (PDE5) inhibitory activity, which is significant for conditions like erectile dysfunction and pulmonary hypertension .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Clinical Trials : A series of clinical trials have been initiated to evaluate the safety and efficacy of PDE5 inhibitors, including those structurally related to PD-118717. These trials focus on cardiovascular health and neurological applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

7-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-19-6-4-16-3-5-17(15-18(16)27-19)26-14-2-9-23-10-12-24(13-11-23)20-21-7-1-8-22-20/h1,3-8,15H,2,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVJICPSVGGMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)C=CC(=O)O3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908876 | |

| Record name | 7-{3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propoxy}-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104229-37-0 | |

| Record name | PD 118717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104229370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propoxy}-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。